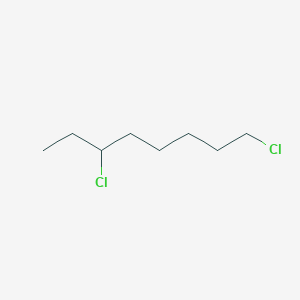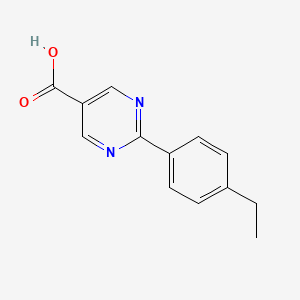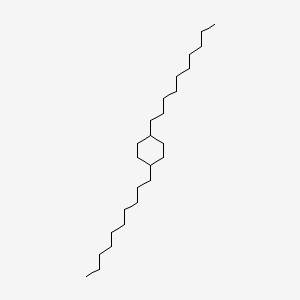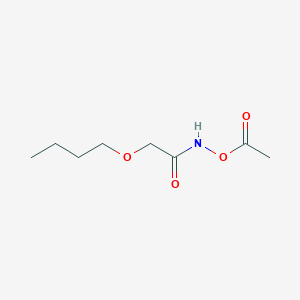
Ethylene urea hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene urea hemihydrate, also known as 2-imidazolidinone hemihydrate, is a cyclic urea derivative. It is primarily used as a formaldehyde scavenger and chemical intermediate. This compound finds applications in various industries, including textiles, construction, and coatings .
Preparation Methods
Ethylene urea hemihydrate can be synthesized through several methods:
Ethylene Diamine and Urea Reaction: This method involves the reaction of ethylene diamine with urea.
Ethylene Glycol and Urea Reaction: Ethylene glycol and urea are reacted together at elevated temperatures (160-240°C) to produce ethylene urea.
Ethylene Oxide and Urea Reaction: Ethylene oxide reacts with urea under controlled conditions to form ethylene urea.
Industrial Production: Industrially, ethylene urea is produced using scalable and efficient methods that often involve the use of catalysts and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Ethylene urea hemihydrate undergoes various chemical reactions:
Hydrolysis: In the presence of water, ethylene urea can hydrolyze to form ammonia and carbonic acid.
Oxidation and Reduction: Ethylene urea can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Substitution Reactions: Ethylene urea can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Scientific Research Applications
Ethylene urea hemihydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethylene urea hemihydrate involves its ability to act as a formaldehyde scavenger. It reacts with formaldehyde to form stable compounds, thereby reducing the presence of free formaldehyde in various applications . This property is particularly useful in the textile industry, where it helps in reducing formaldehyde emissions from treated fabrics .
Comparison with Similar Compounds
Ethylene urea hemihydrate can be compared with other similar compounds:
2-Imidazolidinone: This compound is similar in structure to ethylene urea but does not contain the hemihydrate component.
N,N’-Dimethylethyleneurea: This derivative has additional methyl groups attached to the nitrogen atoms, which can alter its chemical properties and applications.
Ethyleneallophanoyl Chloride: This compound contains a chloride group, making it more reactive in certain chemical reactions compared to ethylene urea.
This compound stands out due to its unique ability to act as a formaldehyde scavenger, making it highly valuable in applications where formaldehyde reduction is essential .
Properties
Molecular Formula |
C3H8N2O2 |
|---|---|
Molecular Weight |
104.11 g/mol |
IUPAC Name |
imidazolidin-2-one;hydrate |
InChI |
InChI=1S/C3H6N2O.H2O/c6-3-4-1-2-5-3;/h1-2H2,(H2,4,5,6);1H2 |
InChI Key |
VYXGDNJISSXLEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)N1.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)




![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)



![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)

